1,1-Dimethoxynonane
Overview
Description
1,1-Dimethoxynonane is not directly mentioned in the provided papers; however, the papers do discuss various dimethoxy compounds and their properties, which can provide insight into the behavior of similar compounds. For instance, the synthesis and characterization of poly(1,3-dimethoxybenzene) and the study of molecular structures such as 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxanes suggest that dimethoxy groups can significantly influence the chemical and physical properties of a molecule.
Synthesis Analysis
The synthesis of dimethoxy compounds is well-documented in the provided papers. For example, 1,1-dimethoxy-2-propanone is synthesized from pyruvaldehyde and methanol using a sulfuric acid catalyst . Similarly, 5,6-dimethoxy-1-indanone is synthesized from veratraldehyde through a Knoevenagel reaction followed by sodium borohydride reduction and cyclization . These methods indicate that dimethoxy compounds can be synthesized through various chemical reactions, often involving catalysts and specific reagents.
Molecular Structure Analysis
The molecular structure and conformations of dimethoxy compounds can be complex, as shown in the study of 1,2-dimethoxycyclobutene-3,4-dione . This compound exhibits different forms with varying symmetries and bond distances, which are in agreement with quantum mechanical calculations. The detailed analysis of bond distances and angles provides a deeper understanding of the molecular structure of dimethoxy compounds.
Chemical Reactions Analysis
Dimethoxy compounds participate in a variety of chemical reactions. For instance, the addition of 1,1-dimethoxyethene to azanaphthoquinones results in the synthesis of dimethoxy-azaanthraquinones . Moreover, the Diels-Alder regioselectivity can be controlled by remote substituents, as seen in the cycloadditions of dimethoxymethyl-substituted oxabicycloheptanes . These studies highlight the reactivity of dimethoxy compounds and their potential in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxy compounds are influenced by their molecular structure. Poly(1,3-dimethoxybenzene) is insoluble in common solvents and exhibits a certain level of electrical conductivity . The synthesis and structural confirmation of disiloxanes with dimethoxy groups further illustrate the impact of these groups on the properties of the molecules. These findings are essential for understanding how dimethoxy groups affect the overall characteristics of a compound.
Scientific Research Applications
Synthesis of Intermediates in Fine Chemistry : 1,1-dimethoxy-2-propanone, an intermediate related to 1,1-Dimethoxynonane, is synthesized using sulfuric acid as a catalyst. This process is important for fine chemical synthesis (Huang, 2005).
Stopped-Flow/Rapid-Quenching Spectroscopy Studies : The reaction of 1,1-diphenylethylene, a compound related to 1,1-Dimethoxynonane, has been studied using stopped-flow/rapid-scan spectroscopy (Kunihide & Kunitake, 1980).
Cetane-Improving Performance in Fuel : Derivatives of 1,1-Dimethoxynonane, such as tetraoxane and hexaoxonane, are synthesized and evaluated for their potential as cetane number improvers in fuel applications (Rode et al., 2010).
Study of Geometric Structures and Conformations : The geometric structures and conformational properties of compounds including 1,1-dimethoxyethene have been determined, providing insights into their molecular behavior (Christiane & Oberhammer, 1999).
Mechanistic Comparison in Chemical Reactions : The reactions of 1,1-dimethoxy-1,3-butadiene with different dienophiles have been compared to understand their mechanistic aspects (Sustmann et al., 1996).
Determination of Heat of Formation and Vaporization : The heat of formation and vaporization of 1,1-dimethoxyethene, a related compound, has been determined, contributing to our understanding of its thermodynamic properties (Guthrie & Liu, 1995).
Hydrolysis in Aqueous Solutions : The hydrolysis rates of 1,1-dimethoxyethene in different solutions have been studied, providing valuable information on its chemical stability and reactivity (Kresge & Leibovitch, 1992).
Safety And Hazards
properties
IUPAC Name |
1,1-dimethoxynonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVOCPDQAOQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066424 | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fresh, fruity aroma | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
62.00 °C. @ 15.00 mm Hg | |
Record name | 1,1-Dimethoxynonane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,1-Dimethoxynonane | |
CAS RN |
18824-63-0 | |
Record name | 1,1-Dimethoxynonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanal dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxynonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONANAL DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Dimethoxynonane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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